molecular formula C9H16N2O3 B1310425 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid CAS No. 333985-79-8

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid

Cat. No.: B1310425
CAS No.: 333985-79-8
M. Wt: 200.23 g/mol
InChI Key: FRBBOXGMTKVHBW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid, which precisely describes the substitution pattern and functional group arrangement within the molecular structure. This systematic name indicates the presence of a dimethylcarbamoyl substituent attached to the nitrogen atom at position 1 of the piperidine ring, while a carboxylic acid group is positioned at the 4-position of the same ring system. The Chemical Abstracts Service registry number 333985-79-8 serves as the unique identifier for this compound in chemical databases and literature, ensuring consistent recognition across different research platforms and commercial suppliers.

The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as O=C(N(C)C)N1CCC(C(=O)O)CC1, which provides a linear representation of the compound's connectivity. The International Chemical Identifier string InChI=1S/C9H16N2O3/c1-10(2)9(14)11-5-3-7(4-6-11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) offers a standardized method for representing the molecular structure in computational databases. The International Chemical Identifier Key FRBBOXGMTKVHBW-UHFFFAOYSA-N serves as a shortened version of the full International Chemical Identifier, facilitating rapid database searches and cross-referencing activities.

Alternative nomenclature systems recognize this compound as 1-[(Dimethylamino)carbonyl]-4-piperidinecarboxylic acid, emphasizing the carbonyl nature of the dimethylamino substituent attachment. Additional systematic names include 4-Piperidinecarboxylic Acid, 1-[(Dimethylamino)Carbonyl]- and 1-(N,N-Dimethylcarbamoyl)-4-piperidinecarboxylic acid, demonstrating the various approaches to describing the same molecular structure within chemical nomenclature conventions. The Molecular Design Limited number MFCD03830325 provides an additional catalog identifier used by chemical suppliers and research institutions for inventory management and procurement purposes.

Molecular Architecture: Conformational Analysis and Stereochemical Considerations

The molecular architecture of this compound is fundamentally based on the piperidine ring system, which adopts a chair conformation similar to cyclohexane but with distinct characteristics due to the presence of the nitrogen atom. The piperidine ring exhibits two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position, with the equatorial conformation being more stable by approximately 0.72 kilocalories per mole in the gas phase. The presence of substituents at positions 1 and 4 of the piperidine ring significantly influences the conformational preferences and overall molecular geometry of this compound.

The 4-carboxylic acid substituent introduces additional conformational considerations, as the carboxyl group can adopt different orientations relative to the piperidine ring plane. Research on 4-substituted piperidines indicates that the relative conformer energies are almost identical to those of analogous cyclohexanes, suggesting that the carboxylic acid group at position 4 maintains similar conformational behavior to other substituents of comparable size and electronic properties. The dimethylcarbamoyl group attached to the nitrogen atom adds further complexity to the conformational landscape, as this bulky substituent influences the nitrogen inversion barrier and overall molecular flexibility.

Conformational analysis reveals that the chair form of the piperidine ring system represents the global minimum energy structure, with interconversion between different conformers occurring through nitrogen inversion processes. The energy barrier for nitrogen inversion in piperidine systems is estimated at approximately 6.1 kilocalories per mole, which is substantially lower than the 10.4 kilocalories per mole required for ring inversion. The presence of the dimethylcarbamoyl group at the nitrogen position effectively prevents nitrogen inversion, thereby locking the molecule into a specific conformational arrangement and reducing the overall conformational flexibility compared to unsubstituted piperidine.

The stereochemical considerations for this compound primarily involve the spatial arrangement of the carboxylic acid group relative to the piperidine ring and the orientation of the dimethylcarbamoyl substituent. The 4-position carboxylic acid can occupy either axial or equatorial positions depending on the overall ring conformation, with each arrangement presenting different steric interactions and electronic effects. The dimethylcarbamoyl group, being attached to the ring nitrogen, occupies a position that influences both the electronic properties of the heterocycle and the overall molecular shape through steric interactions with adjacent hydrogen atoms and substituents.

Comparative Analysis of Tautomeric Forms and Resonance Structures

The tautomeric behavior of this compound involves several potential equilibria, primarily centered around the carboxylic acid functionality and the amide linkage within the dimethylcarbamoyl group. The carboxylic acid group can exist in equilibrium between its protonated and deprotonated forms, with the compound exhibiting a pKa value of 4.625, indicating moderate acidity consistent with aliphatic carboxylic acids. This ionization behavior significantly influences the compound's solubility, reactivity, and intermolecular interactions in various chemical environments.

The dimethylcarbamoyl group presents opportunities for resonance stabilization through delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This resonance interaction contributes to the planarity of the amide linkage and influences the rotational barrier around the carbon-nitrogen bond within the carbamoyl group. The resonance structures involve electron movement between the nitrogen lone pair and the adjacent carbonyl group, creating partial double bond character in the carbon-nitrogen connection and contributing to the overall stability of the molecular structure.

Tautomeric equilibria involving the piperidine nitrogen are generally not significant under normal conditions due to the tertiary nature of this nitrogen atom, which is already substituted with the dimethylcarbamoyl group. However, under specific chemical conditions or in the presence of strong acids or bases, protonation or deprotonation events may occur that could influence the overall electronic distribution within the molecule. The interaction between the carboxylic acid proton and nearby nitrogen atoms through intramolecular hydrogen bonding represents another important aspect of the compound's tautomeric behavior.

Research on peptide group tautomerism indicates that enol-to-keto tautomeric reactions can occur in amide-containing compounds, though such processes typically involve significant energy barriers and are not commonly observed under standard conditions. In the context of this compound, the dimethylcarbamoyl group would be expected to remain predominantly in its keto form due to the substantial stabilization provided by resonance interactions and the unfavorable energetics associated with enol tautomer formation.

Crystallographic Data and Unit Cell Parameters

While comprehensive crystallographic data for this compound are not extensively documented in the available literature, the compound's physical properties provide insights into its solid-state behavior and potential crystal structure characteristics. The compound appears as an off-white powder under standard conditions, suggesting a crystalline or microcrystalline solid state that would be amenable to X-ray crystallographic analysis. The molecular weight of 200.23 grams per mole and the specific molecular geometry of this compound would influence the packing arrangements and intermolecular interactions within potential crystal structures.

The presence of both carboxylic acid and amide functional groups creates opportunities for extensive hydrogen bonding networks within crystalline arrangements. The carboxylic acid group can participate in both hydrogen bond donation through its hydroxyl proton and hydrogen bond acceptance through its carbonyl oxygen atom, while the amide carbonyl of the dimethylcarbamoyl group provides additional hydrogen bond accepting capabilities. These intermolecular interactions would be expected to stabilize specific crystal packing arrangements and influence the overall crystal morphology and physical properties of the solid compound.

Storage recommendations indicate that the compound should be maintained at temperatures between 2 and 7 degrees Celsius under refrigerated conditions, suggesting moderate thermal stability that could influence crystal structure determination and handling procedures. The logP value of -0.45 indicates relatively high polarity and aqueous solubility, which may affect crystallization conditions and the choice of appropriate solvents for crystal growth and structural studies. The compound's polar nature, arising from the combination of carboxylic acid and amide functional groups, would favor crystal structures with extensive intermolecular hydrogen bonding networks.

Properties

IUPAC Name

1-(dimethylcarbamoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16N2O3/c1-10(2)9(14)11-5-3-7(4-6-11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBBOXGMTKVHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408089
Record name 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333985-79-8
Record name 1-[(Dimethylamino)carbonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
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Record name 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid
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Record name 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid
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Preparation Methods

Starting Material Preparation

  • Piperidine-4-carboxylic acid (isonipecotic acid) is the common precursor.
  • Conversion to 1-methylpiperidine-4-carboxylic acid can be achieved via transfer hydrogenation using formaldehyde, palladium or platinum catalysts, water, acid (e.g., formic acid), and heat (90–95 °C) under ambient pressure. This step is crucial for introducing the N-substitution on the piperidine ring, which is a prerequisite for further carbamoylation.

Carbamoylation Step

  • The dimethylcarbamoyl group is introduced by reacting the piperidine derivative with dimethylcarbamoyl chloride or via amide formation using thionyl chloride activation of the carboxylic acid followed by reaction with dimethylamine.
  • The use of thionyl chloride to activate the carboxylic acid moiety is advantageous as it avoids the formation of unwanted side products such as dimethyl carbamoyl chloride, leading to a cleaner reaction profile.
  • Reaction conditions typically involve controlled temperature (ambient to moderate heating) and inert atmosphere to prevent side reactions.

Esterification and Purification (if applicable)

  • In some synthetic variants, the carboxylic acid is first converted to an ester (e.g., ethyl ester) to facilitate purification and subsequent transformations.
  • Esterification is performed using alcohols (e.g., ethanol) under acidic or basic catalysis.
  • Purification methods include recrystallization and chromatography to isolate the pure compound.

Detailed Reaction Scheme Example

Step Reaction Description Reagents/Conditions Outcome
1 Transfer hydrogenation of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid Formaldehyde, Pd/C or Pt catalyst, formic acid, water, heat (90–95 °C), ambient pressure N-methylated piperidine acid
2 Activation of carboxylic acid with thionyl chloride Thionyl chloride, ambient temperature Acid chloride intermediate
3 Reaction with dimethylamine to form dimethylcarbamoyl amide Dimethylamine, controlled temperature 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
4 Purification Recrystallization or chromatography Pure target compound

Alternative Synthetic Approaches

  • Direct reaction of 4-piperidone with dimethylcarbamoyl chloride followed by esterification has been reported for related compounds such as ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate. This method involves:

    • Reaction of 4-piperidone with dimethylcarbamoyl chloride in the presence of a base under inert atmosphere.
    • Subsequent esterification with ethanol.
    • Purification by recrystallization or chromatography.
  • This approach is useful for preparing ester derivatives but can be adapted for the acid by hydrolysis of the ester group.

Research Findings and Optimization Notes

  • The use of transfer hydrogenation for N-methylation is preferred over direct alkylation due to milder conditions and fewer side products.
  • Thionyl chloride activation is favored for amide bond formation to avoid impurities such as dimethyl carbamoyl chloride, which can complicate purification.
  • Reaction temperatures are carefully controlled to prevent discoloration and degradation of the product; for example, maintaining temperatures below 80 °C during certain steps preserves product quality.
  • Industrial scale processes often employ continuous flow reactors and automated systems to optimize reaction times and yields, although specific details for this compound are limited.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Advantages Notes
N-Methylation via Transfer Hydrogenation Formaldehyde, Pd/C or Pt, formic acid, water 90–95 °C, ambient pressure Mild, selective N-methylation Avoids harsh alkylation
Carboxylic Acid Activation Thionyl chloride Ambient temperature Clean acid chloride formation Avoids side products
Carbamoylation Dimethylamine Controlled temperature Efficient amide bond formation High purity product
Esterification (optional) Ethanol, acid/base catalyst Ambient to reflux Facilitates purification Hydrolysis to acid possible
Purification Recrystallization, chromatography Variable High purity Essential for pharmaceutical use

Chemical Reactions Analysis

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity. For instance, derivatives of piperidine are known to exhibit a range of pharmacological effects, including analgesic and anti-inflammatory properties. Recent studies have highlighted the synthesis of piperidine derivatives that can act as potent inhibitors for enzymes like β-lactamase, which is critical in combating antibiotic resistance .

Case Study: β-Lactamase Inhibition

A focused library targeting the carboxylate-binding pocket of β-lactamase enzymes demonstrated that compounds similar to 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid can effectively inhibit these enzymes. The study showed that modifications to the carboxylic acid group significantly influenced the potency of these inhibitors against various β-lactamases, including NDM-1 and OXA-48 . The findings suggest that carboxylate groups are essential for binding and inhibition, making this compound a valuable component in drug design.

Synthetic Chemistry

Synthesis of Complex Molecules

The versatility of this compound in synthetic chemistry is noteworthy. It can be employed in multi-step synthetic pathways to produce complex piperidine derivatives. For example, researchers have successfully utilized this compound in the synthesis of various substituted piperidines through methods such as palladium-catalyzed hydrogenation and cycloaddition reactions . These synthetic strategies not only improve yield but also enhance the selectivity of the desired products.

Synthetic Method Description Yield
Palladium-Catalyzed HydrogenationEffective for converting unsaturated precursors to piperidines with high yields.High
Cycloaddition ReactionsUsed to create bicyclic structures from linear precursors.Moderate

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor beyond β-lactamases. Its ability to interact with various enzymes through carboxylate binding sites makes it a candidate for developing inhibitors against other classes of enzymes involved in metabolic pathways . For instance, studies have shown that modifying the carboxyl group can lead to enhanced binding affinity and selectivity for target enzymes.

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting various biological processes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Thermal Stability :

    • The parent compound exhibits partial hydrolysis under thermal analysis, limiting DSC applicability . Analogous compounds with stable aromatic groups (e.g., ) may avoid this issue, though data are lacking.
  • Biological Activity :

    • The PDE5 inhibitor derivatives () demonstrate how heterocyclic extensions (pyrazolo-pyrimidine) confer specific enzyme-binding affinity, absent in the parent compound.
    • The ethoxycarbonyl analog () shows favorable GI absorption and BBB penetration, suggesting pharmacokinetic advantages over the dimethylcarbamoyl variant.

Key Research Findings

  • Physicochemical Properties : The ethoxycarbonyl analog () has superior solubility (Log S = -2.2) compared to the dimethylcarbamoyl parent compound, likely due to reduced polarity.
  • Biological Relevance : PDE5 inhibitors () exemplify targeted therapeutic applications, whereas the parent compound’s activity remains exploratory.
  • Thermal Limitations : Hydrolysis sensitivity of the dimethylcarbamoyl group () may necessitate stabilization strategies (e.g., prodrug formulation) for pharmaceutical use.

Biological Activity

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid, with the CAS number 333985-79-8, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H16N2O3
  • Molecular Weight : 188.24 g/mol
  • Canonical SMILES : CN(C(=O)N1CCCCC1C(=O)O)C

This compound features a piperidine ring substituted with both a dimethylcarbamoyl group and a carboxylic acid group, which are crucial for its biological activity.

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

  • Inhibition of Enzymes : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and pain perception.

Pharmacological Effects

This compound has shown promise in several pharmacological areas:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation in animal models, which could be beneficial for treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several piperidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Study 2: Anti-inflammatory Properties

In a separate investigation reported in Pharmacology Research, researchers assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results showed that administration of this compound significantly reduced paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent .

Study 3: Mechanistic Insights

A mechanistic study explored how this compound affects cellular signaling pathways. It was found to inhibit the NF-kB pathway, which is crucial for inflammatory responses. This inhibition suggests a possible mechanism by which the compound exerts its anti-inflammatory effects .

Comparative Analysis

To provide further insight into the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological Activity
1-(4-Fluorophenyl)piperidinePiperidine derivativeAntidepressant
N,N-DimethylpiperidinylacetamidePiperidine derivativeAnalgesic
3-Hydroxy-N,N-dimethylpiperidinylacetamidePiperidine derivativeAntimicrobial

This table illustrates that while there are similarities among these compounds in terms of structure, their biological activities can vary significantly.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : A reductive amination approach can be adapted from protocols for similar piperidine derivatives. For example, combining piperidine-4-carboxylic acid with dimethylcarbamoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) may yield the target compound. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization can improve purity. Yield optimization may require adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and catalyst loading .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) to confirm the presence of dimethylcarbamoyl and piperidine protons. Key signals include the N-methyl groups (δ ~2.8–3.2 ppm) and piperidine ring protons (δ ~1.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for research use) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS can verify molecular weight (e.g., [M+H]⁺ peak for C₉H₁₆N₂O₃: calculated 200.1162) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Store at –20°C in a tightly sealed container, away from oxidizers and moisture .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

  • Methodological Answer : Grow crystals via slow evaporation of a saturated solution (e.g., in methanol/water). Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL (space group determination, thermal parameter adjustment) can confirm stereochemistry and hydrogen-bonding networks. Disordered regions may require constraints or isotropic refinement .

Q. What computational methods predict the vibrational frequencies and electronic properties of this compound?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p) basis set) to simulate IR spectra. Compare computed harmonic frequencies (scaled by 0.9614 for B3LYP) with experimental FT-IR data. For electronic properties, calculate HOMO-LUMO gaps and electrostatic potential maps using Gaussian or ORCA software .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer :

  • Target Binding Assays : Use radiolabeled or fluorescent probes in competitive binding studies (e.g., SPR or fluorescence polarization) to measure affinity for receptors like S1P1 .
  • Cellular Uptake : Employ confocal microscopy with a fluorophore-conjugated derivative to assess permeability in Caco-2 or HEK293 cell lines .
  • Metabolic Stability : Incubate with liver microsomes (human or rodent) and analyze via LC-MS/MS to quantify parent compound degradation .

Data Contradictions and Resolution

  • Synthesis Yields : reports 39% yield for a related compound using NaBH₃CN, while suggests alternative coupling agents. Researchers should test multiple conditions (e.g., NaBH₄ vs. NaBH₃CN) and monitor intermediates via TLC .
  • Safety Data : MedChemExpress SDS () emphasizes rigorous PPE, whereas TCI America () focuses on storage. Cross-referencing SDS from multiple vendors ensures comprehensive safety protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Reactant of Route 2
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1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid

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